N-Benzyl-4-(methylthio)benzimidamide
Description
N-Benzyl-4-(methylthio)benzimidamide is a benzimidamide derivative characterized by a benzyl group attached to the amidine nitrogen and a methylthio (-SMe) substituent at the para position of the benzene ring (Fig. 1). This compound is synthesized via multi-step organic reactions, as evidenced by its preparation from precursors dissolved in tetrahydrofuran (THF) .
Properties
Molecular Formula |
C15H16N2S |
|---|---|
Molecular Weight |
256.4 g/mol |
IUPAC Name |
N'-benzyl-4-methylsulfanylbenzenecarboximidamide |
InChI |
InChI=1S/C15H16N2S/c1-18-14-9-7-13(8-10-14)15(16)17-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,16,17) |
InChI Key |
GFKUTZMWPCJEAR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=NCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-(methylthio)benzimidamide typically involves the reaction of 4-(methylthio)benzimidamide with benzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-(methylthio)benzimidamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzimidamide core can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, potassium carbonate, sodium hydroxide.
Major Products Formed
Oxidation: N-Benzyl-4-(methylsulfinyl)benzimidamide, N-Benzyl-4-(methylsulfonyl)benzimidamide.
Reduction: N-Benzyl-4-(methylthio)benzylamine.
Substitution: Various substituted benzimidamides depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-4-(methylthio)benzimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-4-(methylthio)benzimidamide involves its interaction with specific molecular targets. The benzimidamide core can bind to enzymes or receptors, modulating their activity. The methylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The benzyl group can interact with hydrophobic pockets in proteins, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Effects on Molecular Interactions
Fluorinated Benzimidamides
Compounds like (E)-2-fluoro-N′-phenylbenzimidamide and (Z)-4-fluoro-N′-(4-fluorophenyl)benzimidamide exhibit N–H⋯F hydrogen bonding and C–H⋯F interactions, which stabilize their crystal lattices . For instance, fluorinated analogues are sparingly soluble in non-polar solvents like hexane , whereas methylthio derivatives likely exhibit enhanced solubility in organic solvents due to increased hydrophobicity.
Hydroxymethyl and Hydroxy Derivatives
N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide () features polar hydroxyl groups, enabling O–H⋯N/O hydrogen bonding. This contrasts with the methylthio group, which lacks hydrogen-bonding donors but may participate in van der Waals interactions or sulfur-mediated contacts, influencing both solid-state stability and biological target binding.
Comparative Data Table
| Compound Name | Substituents | Key Interactions | Biological Activity | Solubility Profile |
|---|---|---|---|---|
| N-Benzyl-4-(methylthio)benzimidamide | Benzyl, -SMe | S⋯π, van der Waals | Potential antiviral (inferred) | Likely organic-soluble |
| (E)-2-fluoro-N′-phenylbenzimidamide | Phenyl, -F | N–H⋯F, C–H⋯F | Not reported | Sparingly soluble in hexane |
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | -SMe, -COOCH₃ | O–H⋯O, S⋯π | HBV inhibition (10 µM) | Moderate polarity |
| N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide | -OH, -CH₂OH | O–H⋯N, O–H⋯O | Not reported | Polar solvent-soluble |
Key Research Findings
- Crystal Engineering : Fluorinated benzimidamides leverage halogen bonds for isostructurality , whereas methylthio derivatives may rely on sulfur’s polarizability for lattice stabilization, though direct crystallographic data are needed for confirmation.
- Synthetic Accessibility : The methylthio group can be introduced regioselectively via alkylation (e.g., CH₃I), as shown in , offering a scalable route for this compound synthesis.
- Drug Design Implications : The methylthio group’s balance of hydrophobicity and moderate electronic effects could enhance blood-brain barrier penetration relative to polar fluorinated or hydroxylated analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
